molecular formula C14H12N2O5 B2792570 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate CAS No. 868679-50-9

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate

Cat. No.: B2792570
CAS No.: 868679-50-9
M. Wt: 288.259
InChI Key: LICVOUBUDFKJKT-UHFFFAOYSA-N
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Description

The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate is a versatile chemical with a unique structure that enables its use in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone ring substituted with a nitro group and a methyl group, linked to a methylbenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate typically involves the nitration of a pyridinone derivative followed by esterification with 3-methylbenzoic acid. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridinone ring. The esterification step involves the reaction of the nitrated pyridinone with 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups through reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of 3-methylbenzoic acid and the corresponding alcohol.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate is employed in various scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules in synthetic organic chemistry.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester linkage allows for potential hydrolysis, releasing active components that can interact with cellular targets. The pyridinone ring may engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-but-2-enoate: Similar structure with a different ester moiety.

    Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings, used in various chemical applications.

Uniqueness

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate is unique due to its combination of a nitro-substituted pyridinone ring and a methylbenzoate ester. This structure imparts specific chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-8-4-3-5-10(6-8)14(18)21-11-7-9(2)15-13(17)12(11)16(19)20/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICVOUBUDFKJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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